

(R)-NX-2127 First-in-Human Clinical Trial: A Technical Overview

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An in-depth guide for researchers and drug development professionals on the initial clinical findings for the novel BTK degrader, **(R)-NX-2127**.

This technical whitepaper provides a comprehensive analysis of the first-in-human clinical trial data for **(R)-NX-2127**, a first-in-class, orally bioavailable Bruton's tyrosine kinase (BTK) targeted protein degrader. The document summarizes key quantitative data from the Phase 1a/1b study (NCT04830137), details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.

Core Clinical Data Summary

The following tables present a consolidated view of the quantitative data reported from the initial phases of the NX-2127-001 clinical trial in patients with relapsed or refractory B-cell malignancies.

Table 1: Patient Demographics and Baseline Characteristics



Characteristic	Value (as of June 9, 2023)	Citations
Total Enrolled Patients	47	[1]
Median Age (Range)	74 years (50-92)	[1]
Sex (Male)	66%	[1]
Median Prior Lines of Therapy (CLL)	5 (Range 2-11)	[1]
Median Prior Lines of Therapy (NHL)	4 (Range 2-10)	[1]
Prior BTK inhibitor	100% (CLL patients)	[2]
Prior Venetoclax	76.5% (CLL patients)	[2]
BTK Resistance Mutations (CLL)	48% with one or more	

Table 2: Dosing Cohorts in Phase 1a Dose Escalation

Dose Level	Number of Patients	Citations
100 mg once daily	28	[1]
200 mg once daily	10	[1]
300 mg once daily	9	[1]

Table 3: Preliminary Efficacy in Chronic Lymphocytic

Leukemia (CLL)

Efficacy Measure	Result	Citations
Overall Response Rate (ORR)	33% (95% CI 12-62%)	
Best Overall Response (at 6 months)	50%	[3]
BTK Degradation (Steady State)	>80% at 100 mg, >90% at 200 mg	[4]



Note: Efficacy data is preliminary and based on heavily pretreated patient populations.

Table 4: Preliminary Efficacy in Non-Hodgkin's

Lymphoma (NHL)

Efficacy Measure	Result	Citations
Complete Responses (CR)	2	[1]
Partial Responses (PR)	1	[1]
Stable Disease (SD)	3	[1]
Progressive Disease (PD)	5	[1]

Table 5: Safety and Tolerability Profile (Most Common

<u>Treatment-Emergent Adverse Events - TEAEs)</u>

Adverse Event (Any Grade)	Percentage of Patients	Citations
Fatigue	48.9%	[1]
Neutropenia	42.6%	[1]
Hypertension	36.2%	[1]
Contusion	27.7%	[1]
Atrial Fibrillation	12.8%	[1]

Adverse Event (Grade ≥3)	Percentage of Patients	Citations
Neutropenia	38.3%	[1]
Hypertension	14.9%	[1]
Anemia	12.8%	[1]
Atrial Fibrillation	6.4%	[1]



Experimental Protocols Study Design: NX-2127-001 (NCT04830137)

The first-in-human trial of NX-2127 is a multicenter, open-label, Phase 1a/1b study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered NX-2127.[2][5]

- Phase 1a (Dose Escalation): This portion of the trial was designed to determine the
 recommended Phase 1b dose.[2] It enrolled adult patients with relapsed or refractory B-cell
 malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic
 Lymphoma (SLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL),
 Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), and Waldenström's
 Macroglobulinemia (WM).[1][6] Patients received NX-2127 orally once daily in 28-day cycles,
 starting at a dose of 100 mg.[2]
- Phase 1b (Cohort Expansion): Upon determination of a safe and effective dose, this phase involves enrolling expanded cohorts of patients with specific B-cell malignancies to further evaluate the safety and efficacy of NX-2127.[2]

Patient Population

The study enrolled adult patients with relapsed or refractory B-cell malignancies who had failed a median of five prior therapies. A significant portion of the CLL patient population had previously received both a BTK inhibitor and a BCL2 inhibitor, with some having also been treated with the non-covalent BTK inhibitor pirtobrutinib. Notably, 48% of the CLL patients had one or more identified BTK resistance mutations prior to treatment with NX-2127.

Pharmacodynamic Assessments

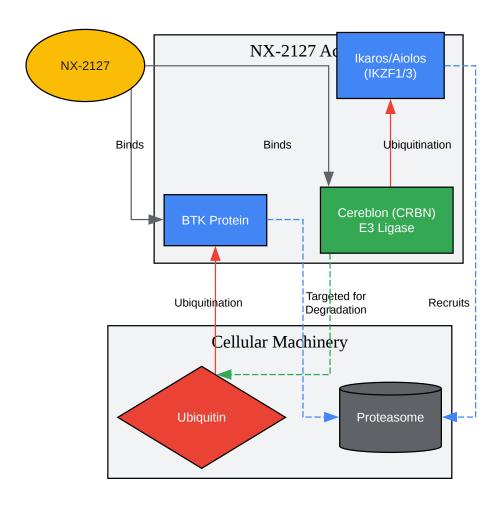
The study protocol included assessments of BTK protein levels in peripheral blood to measure the extent of degradation.[4] In the initial dose cohorts, BTK degradation was observed to exceed 80% at a steady state with the 100 mg dose and over 90% with the 200 mg dose.[4] The degradation of the cereblon neo-substrate Ikaros was also observed.[1]

Visualizations



Mechanism of Action: BTK and Ikaros/Aiolos Degradation

NX-2127 is a heterobifunctional molecule that acts as a targeted protein degrader.[7] It simultaneously binds to Bruton's tyrosine kinase (BTK) and the E3 ubiquitin ligase cereblon (CRBN).[7][8] This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[2] In addition to BTK, NX-2127 also leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neo-substrates of the cereblon E3 ligase, providing an additional immunomodulatory effect.[2][8]



Targeted for Degradation

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Caption: Mechanism of action for NX-2127.

Experimental Workflow: Phase 1a/1b Clinical Trial

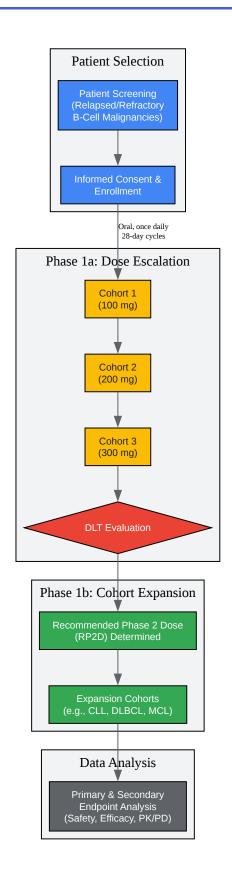


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The clinical trial follows a structured workflow, beginning with patient screening and enrollment into the dose-escalation phase. Following the determination of a safe and effective dose, the trial progresses to cohort expansion to gather more robust data on specific B-cell malignancies.





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Caption: Workflow of the NX-2127-001 Phase 1a/1b trial.



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References

- 1. A First-in-Human Phase 1 Trial of NX-2127, a First-in-Class Bruton's Tyrosine Kinase (BTK) Dual-Targeted Protein Degrader with Immunomodulatory Activity, in Patients with Relapsed/Refractory B Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. cllsociety.org [cllsociety.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Nurix Therapeutics Announces Initial Data from the First Phase 1a Dose Escalation Trial
 of NX-2127 in Patients with Relapsed or Refractory B Cell Malignancies | Nurix
 Therapeutics, Inc. [ir.nurixtx.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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